molecular formula C22H26N4O3 B11363232 N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-2-(2-methylphenoxy)acetamide

N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-2-(2-methylphenoxy)acetamide

Cat. No.: B11363232
M. Wt: 394.5 g/mol
InChI Key: OEDREDMOMFVIAK-UHFFFAOYSA-N
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Description

N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features a benzodiazole core, a morpholine moiety, and a phenoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved by cyclization reactions involving appropriate precursors.

    Introduction of the Morpholine Moiety: This step often involves nucleophilic substitution reactions where a morpholine derivative is introduced.

    Attachment of the Phenoxyacetamide Group: This final step can be accomplished through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine and benzodiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure and functional groups.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The benzodiazole core can interact with various enzymes or receptors, while the morpholine moiety may enhance its binding affinity. The phenoxyacetamide group can further modulate its activity by interacting with different pathways.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: A synthetic antibiotic with a similar morpholine moiety.

    Indole Derivatives: Compounds with a benzodiazole core that exhibit various biological activities.

Uniqueness

N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties not found in other similar compounds .

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

N-[1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C22H26N4O3/c1-16-5-3-4-6-20(16)29-15-22(27)23-17-7-8-19-18(13-17)24-21(25(19)2)14-26-9-11-28-12-10-26/h3-8,13H,9-12,14-15H2,1-2H3,(H,23,27)

InChI Key

OEDREDMOMFVIAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(C(=N3)CN4CCOCC4)C

Origin of Product

United States

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